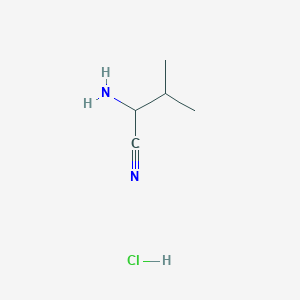
Trioxo(triphenylsilyloxy)rhenium(VII)
Übersicht
Beschreibung
Trioxo(triphenylsilyloxy)rhenium(VII) is an organometallic compound with the chemical formula C18H15O4ReSi. It is known for its unique structure, where a rhenium atom is bonded to three oxo groups and one triphenylsilyloxy group. This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trioxo(triphenylsilyloxy)rhenium(VII) can be synthesized through the reaction of rhenium(VII) oxide with triphenylsilanol. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under controlled temperature conditions. The general reaction is as follows:
Re2O7+2Ph3SiOH→2ReO3(OSiPh3)+H2O
Industrial Production Methods
While specific industrial production methods for Trioxo(triphenylsilyloxy)rhenium(VII) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trioxo(triphenylsilyloxy)rhenium(VII) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form lower oxidation state rhenium compounds.
Substitution: The triphenylsilyloxy group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reactions are typically carried out in organic solvents at moderate temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligands such as phosphines or amines can be introduced to replace the triphenylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of rhenium complexes .
Wissenschaftliche Forschungsanwendungen
Trioxo(triphenylsilyloxy)rhenium(VII) has several scientific research applications, including:
Biology: Its potential use in biological systems is being explored, particularly in the context of catalysis within biological environments.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, although specific medical applications are still under study.
Industry: It is used in industrial processes that require efficient and selective oxidation catalysts.
Wirkmechanismus
The mechanism by which Trioxo(triphenylsilyloxy)rhenium(VII) exerts its effects is primarily through its role as a catalyst. The rhenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The oxo groups and the triphenylsilyloxy ligand play crucial roles in stabilizing the intermediate species formed during the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trioxo(triphenylsilanolato)rhenium: Similar in structure but with slight variations in the ligand environment.
Trichlorooxobis(triphenylphosphine)rhenium(V): Another rhenium-based compound with different ligands.
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate: A ruthenium-based compound with similar catalytic properties.
Uniqueness
Trioxo(triphenylsilyloxy)rhenium(VII) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhenium compounds. Its ability to act as a versatile catalyst in various chemical reactions makes it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
hydroxy(triphenyl)silane;trioxorhenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBZDHVJEWANCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4ReSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)



![4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide](/img/structure/B3146707.png)

![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)


![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
